6-(3-methoxypropyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione
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Overview
Description
6-(3-methoxypropyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione is a compound belonging to the class of dibenzo[c,e]azepines, which are seven-membered cyclic amines featuring a biaryl bridge. These compounds have garnered significant attention due to their importance in biological and synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing dibenzo[c,e]azepines involves an Ir-catalyzed intramolecular asymmetric reductive amination (ARA) of bridged biaryl derivatives. This method allows for the synthesis of enantioenriched dibenzo[c,e]azepines with excellent enantiocontrol (up to 97% ee) . Another approach involves a three-step transformation of 2-(2-bromophenyl)cyclopropane-1,1-diester, with the key stage being an intramolecular cross-coupling of 1-(2-bromobenzyl)-5-(2-bromophenyl)pyrrolidin-2-one under continuous flow conditions using commercially available supported Pd catalysts .
Industrial Production Methods
Industrial production methods for dibenzo[c,e]azepines often involve large-scale synthesis using palladium-catalyzed intramolecular cross-coupling reactions between two aromatic rings in N,N-dibenzylamine derivatives .
Chemical Reactions Analysis
Types of Reactions
6-(3-methoxypropyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
6-(3-methoxypropyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(3-methoxypropyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione involves its interaction with specific molecular targets and pathways. For example, it may function as a molecular switch with axial chirality inverting upon N-Boc derivatization . The compound’s biological activities are often mediated through its interaction with specific enzymes or receptors, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(3-methoxypropyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione include other dibenzo[c,e]azepines, such as:
Uniqueness
What sets this compound apart is its specific structural features and the unique synthetic routes that allow for high enantiocontrol.
Properties
IUPAC Name |
6-(3-methoxypropyl)benzo[d][2]benzazepine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-22-12-6-11-19-17(20)15-9-4-2-7-13(15)14-8-3-5-10-16(14)18(19)21/h2-5,7-10H,6,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYGDPVVDRFAPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=CC=CC=C2C3=CC=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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